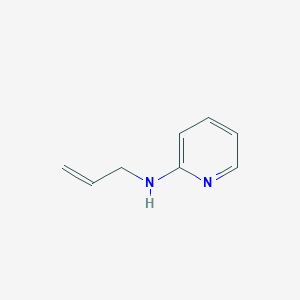

2-Allylaminopyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-prop-2-enylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-2-6-9-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYHRJQRYHFSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974200 | |

| Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5866-28-4 | |

| Record name | NSC92746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Prop-2-en-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Allylaminopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allylaminopyridine (CAS No. 100377-15-9)

Disclaimer: Publicly available scientific literature and data for 2-Allylaminopyridine (CAS No. 100377-15-9) are scarce. This guide provides a comprehensive overview based on the general chemistry of 2-aminopyridine derivatives and predicted properties. The experimental protocols and potential biological activities described herein are based on established methodologies for similar compounds and should be considered as starting points for further research.

Introduction

This compound, with the CAS number 100377-15-9, is an organic compound featuring a pyridine ring substituted with an allyl amino group at the 2-position. The core structure, 2-aminopyridine, is a well-known pharmacophore and a versatile building block in medicinal chemistry and materials science. The introduction of an allyl group provides a reactive handle for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex molecules with diverse biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound, including its synthesis, predicted properties, and potential areas of application.

Physicochemical Properties

| Property | Predicted Value/Information |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| Appearance | Likely a liquid or low-melting solid at room temperature |

| Boiling Point | Estimated to be in the range of 200-250 °C |

| Melting Point | Not available |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, DMSO, and chlorinated solvents. Limited solubility in water is anticipated. |

| pKa | The pyridine nitrogen is expected to have a pKa around 6-7, typical for 2-aminopyridines. |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible and commonly used method is the N-alkylation of 2-aminopyridine with an allyl halide, such as allyl bromide.

General Experimental Protocol: N-Allylation of 2-Aminopyridine

This protocol is a general procedure and may require optimization for optimal yield and purity.

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1 equivalent) in the chosen anhydrous solvent.

-

Add the base (1.1-1.5 equivalents) to the solution and stir the mixture for 15-30 minutes at room temperature.

-

Slowly add allyl bromide (1.0-1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water.

-

Extract the aqueous layer with an organic solvent multiple times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic features of this compound are outlined below.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the pyridine ring (typically in the δ 6.5-8.0 ppm region), a multiplet for the vinyl proton of the allyl group (δ 5.8-6.0 ppm), two doublets for the terminal vinyl protons (δ 5.0-5.3 ppm), and a doublet for the methylene protons adjacent to the nitrogen (δ 3.8-4.2 ppm). A broad singlet for the N-H proton would also be expected.

-

¹³C NMR: The spectrum should display four signals for the pyridine ring carbons (δ 105-160 ppm), a signal for the internal vinyl carbon (δ 130-140 ppm), a signal for the terminal vinyl carbon (δ 115-120 ppm), and a signal for the methylene carbon (δ 45-55 ppm).

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the pyridine ring and allyl group (around 1600-1650 cm⁻¹), and C-N stretching (around 1200-1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 134.18.

Potential Biological Activities and Applications

The biological activity of this compound has not been reported. However, the 2-aminopyridine scaffold is present in numerous biologically active compounds. Derivatives of 2-aminopyridine have been reported to exhibit a wide range of pharmacological activities, including but not limited to:

-

Antibacterial and Antifungal Activity: Many 2-aminopyridine derivatives have shown potent antimicrobial effects.

-

Anticancer Activity: This scaffold is a key component of several kinase inhibitors and other anticancer agents.

-

Anti-inflammatory Activity: Certain derivatives have demonstrated significant anti-inflammatory properties.

-

Central Nervous System (CNS) Activity: Some 2-aminopyridine analogs have been investigated for their effects on the CNS.

The presence of the allyl group in this compound allows for its use in various chemical transformations, such as:

-

Click Chemistry: The allyl group can participate in thiol-ene reactions.

-

Metathesis Reactions: It can be used in ring-closing or cross-metathesis reactions to build more complex molecular architectures.

-

Polymerization: The vinyl group can be used for the synthesis of functional polymers.

Given the known activities of the 2-aminopyridine core and the synthetic versatility of the allyl group, this compound represents an interesting candidate for screening in various biological assays and for use as a building block in the synthesis of novel bioactive molecules.

Logical Relationship for Drug Discovery

Caption: Role of this compound in drug discovery.

Safety and Handling

Specific safety data for this compound is not available. However, based on the parent compound, 2-aminopyridine, and the reactive nature of allyl compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation, ingestion, and skin contact. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from a commercial supplier, if available.

Conclusion

This compound (CAS No. 100377-15-9) is a chemical compound for which there is a notable lack of published experimental data. This technical guide has provided a framework for its synthesis, predicted properties, and potential applications based on the well-established chemistry of 2-aminopyridine derivatives. The information presented here should serve as a valuable resource for researchers interested in exploring the chemistry and biological potential of this and related compounds. Further experimental investigation is necessary to validate the predicted properties and to fully elucidate the potential of this compound in drug discovery and materials science.

Synthesis of 2-Allylaminopyridine from 2-Aminopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Allylaminopyridine from 2-aminopyridine. The described methodology involves a two-step process: the N-allylation of 2-aminopyridine to form an intermediate pyridinium salt, followed by a deprotonation to yield the final product. This guide includes detailed experimental protocols, tabulated reaction parameters and spectroscopic data, and visualizations of the reaction workflow to facilitate understanding and replication.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The introduction of an allyl group to the 2-aminopyridine scaffold can significantly alter its biological activity and physical properties. This guide details a straightforward and efficient method for its synthesis, providing researchers with the necessary information for its preparation and characterization.

Reaction Scheme

The synthesis of this compound from 2-aminopyridine proceeds via a two-step reaction. The first step is the N-allylation of the pyridine ring nitrogen of 2-aminopyridine using allyl bromide to form the intermediate, 1-Allyl-2-iminopyridin-1-ium bromide. The second step involves the deprotonation of the exocyclic imino group to yield the final product, this compound.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Synthesis of 1-Allyl-2-iminopyridin-1-ium bromide

This protocol is based on the N-allylation of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

Acetone (anhydrous)

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in anhydrous acetone.

-

To this solution, add allyl bromide (1.1 eq) dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 24-48 hours.

-

The formation of a precipitate indicates the formation of the pyridinium salt.

-

Collect the solid product by filtration and wash with cold, anhydrous acetone.

-

Dry the product under vacuum to obtain 1-Allyl-2-iminopyridin-1-ium bromide.

Synthesis of this compound

This protocol describes the deprotonation of the intermediate pyridinium salt.

Materials:

-

1-Allyl-2-iminopyridin-1-ium bromide

-

Potassium carbonate (or other suitable base)

-

Dichloromethane (or other suitable organic solvent)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 1-Allyl-2-iminopyridin-1-ium bromide (1.0 eq) in dichloromethane.

-

Add an aqueous solution of potassium carbonate (1.2 eq) to the suspension.

-

Stir the biphasic mixture vigorously at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Data Presentation

Table of Reaction Parameters

| Parameter | Step 1: N-Allylation | Step 2: Deprotonation |

| Starting Material | 2-Aminopyridine | 1-Allyl-2-iminopyridin-1-ium bromide |

| Reagent | Allyl bromide | Potassium carbonate (or other suitable base) |

| Solvent | Anhydrous Acetone | Dichloromethane/Water |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 24-48 hours | 2-4 hours |

| Purification | Filtration and washing with acetone | Column chromatography |

Table of Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~7.9-8.1 (d, 1H, pyridine H6), ~7.3-7.5 (t, 1H, pyridine H4), ~6.5-6.7 (d, 1H, pyridine H3), ~6.4-6.6 (t, 1H, pyridine H5), ~5.8-6.0 (m, 1H, -CH=CH₂), ~5.1-5.3 (m, 2H, -CH=CH ₂), ~3.9-4.1 (d, 2H, -NH -CH ₂-), ~5.0-5.5 (br s, 1H, -NH -) |

| ¹³C NMR (CDCl₃) | δ ~158-160 (C2), ~148-150 (C6), ~137-139 (C4), ~134-136 (-C H=CH₂), ~115-117 (-CH=C H₂), ~112-114 (C5), ~108-110 (C3), ~45-47 (-NH-C H₂-) |

| IR (KBr, cm⁻¹) | ~3400-3450 (N-H stretch), ~3050-3100 (aromatic C-H stretch), ~2900-2950 (aliphatic C-H stretch), ~1620-1640 (C=C stretch, allyl), ~1590-1610 (C=N and C=C stretch, pyridine ring), ~910-990 (alkene C-H bend) |

| Mass Spec. (EI) | M⁺ at m/z = 134.19 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of the pyridine nitrogen on the allyl bromide, followed by a base-mediated deprotonation.

Caption: Proposed mechanism for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of this compound from 2-aminopyridine. The presented protocols, along with the tabulated data and graphical representations, are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While the provided spectroscopic data is predictive, it offers a solid foundation for the characterization of the synthesized compound. Further experimental validation of this data is recommended.

Technical Guide to 2-Allylaminopyridine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-allylaminopyridine. The information is curated for professionals in research and development, with a focus on delivering precise data and methodologies.

Chemical and Physical Properties

This compound, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | Inferred from structure |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 100377-15-9 | [1] |

| Melting Point | 54-58 °C (129-136 °F) | [2][3] |

| Boiling Point | 204-210 °C (399-410 °F) | [2][3] |

| pKa (Predicted) | ~6.7 | Based on similar compounds |

| Solubility | Soluble in many organic solvents | Inferred from structure |

Chemical Structure and Identification

The structural details of this compound are crucial for understanding its reactivity and interactions.

| Identifier | Value |

| IUPAC Name | N-allylpyridin-2-amine |

| SMILES | C=CCNc1ccccn1 |

| InChIKey | OBYHRJQRYHFSRF-UHFFFAOYSA-N |

digraph "2-Allylaminopyridine_Structure" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [fontname="Arial", fontsize=12, shape=plaintext]; edge [fontname="Arial", fontsize=12];// Atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N_amino [label="N"]; C_allyl1 [label="C"]; C_allyl2 [label="C"]; C_allyl3 [label="C"]; H_amino [label="H"];

// Positioning {rank=same; C2; C6;} {rank=same; C3; C5;} {rank=same; C4;} {rank=same; N1;}

// Pyridine ring bonds N1 -- C2 [dir=none]; C2 -- C3 [dir=none]; C3 -- C4 [dir=none]; C4 -- C5 [dir=none]; C5 -- C6 [dir=none]; C6 -- N1 [dir=none];

// Amino group C2 -- N_amino [dir=none]; N_amino -- H_amino [dir=none];

// Allyl group N_amino -- C_allyl1 [dir=none]; C_allyl1 -- C_allyl2 [dir=none]; C_allyl2 -- C_allyl3 [style=double, dir=none];

// Implicit hydrogens (for clarity on carbons) node [shape=none, label=""]; H3 [pos="1.5,0.866!"]; H4 [pos="1.5,-0.866!"]; H5 [pos="0,-1.732!"]; H6 [pos="-1.5,-0.866!"];

// Manual positioning for better layout N1 [pos="0,1!"]; C2 [pos="-0.866,0.5!"]; C3 [pos="-0.866,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.866,-0.5!"]; C6 [pos="0.866,0.5!"]; N_amino [pos="-1.8,1.2!"]; H_amino [pos="-1.7,1.8!"]; C_allyl1 [pos="-2.8,0.8!"]; C_allyl2 [pos="-3.8,1.2!"]; C_allyl3 [pos="-4.8,0.8!"];

// Invisible edges for positioning// C3 -- H3 [style=invis];// C4 -- H4 [style=invis];// C5 -- H5 [style=invis];// C6 -- H6 [style=invis]; }

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

Specific experimental spectra for this compound are not widely published. The following are predicted key characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H (position 6) | 8.0-8.2 | dd |

| Pyridine H (position 4) | 7.3-7.5 | ddd |

| Pyridine H (position 3) | 6.6-6.8 | d |

| Pyridine H (position 5) | 6.4-6.6 | t |

| Allyl CH | 5.8-6.0 | m |

| Allyl CH₂ (terminal) | 5.1-5.3 | m |

| N-CH₂ | 3.8-4.0 | t |

| NH | 4.5-5.5 | br s |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyridine C (position 2) | 158-160 |

| Pyridine C (position 6) | 147-149 |

| Pyridine C (position 4) | 137-139 |

| Allyl CH | 134-136 |

| Allyl CH₂ (terminal) | 115-117 |

| Pyridine C (position 3) | 112-114 |

| Pyridine C (position 5) | 108-110 |

| N-CH₂ | 45-47 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=C Stretch (alkene) | 1640-1680 |

| C=N, C=C Stretch (pyridine ring) | 1450-1600 |

| N-H Bend | 1550-1650 |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 134. Key fragmentation patterns would likely involve the loss of the allyl group or fragments thereof, and cleavage of the pyridine ring.

Reactivity and Synthetic Pathways

The reactivity of this compound is characterized by the functionalities present: the pyridine ring, the secondary amine, and the allyl group.

-

Pyridine Ring: The 2-amino group is an activating group, directing electrophilic substitution to the 3 and 5 positions.

-

Amine Nitrogen: The lone pair on the exocyclic nitrogen makes it nucleophilic and basic. It can be further alkylated or acylated.

-

Allyl Group: The double bond can undergo addition reactions, and the allylic protons can be involved in various transformations.

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of 2-aminopyridine with an allyl halide (e.g., allyl bromide) in the presence of a base.

Caption: Synthesis of this compound via N-alkylation.

Experimental Protocol: N-Alkylation of 2-Aminopyridine

Objective: To synthesize this compound from 2-aminopyridine and allyl bromide.

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-aminopyridine (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. organicchemistrydata.org [organicchemistrydata.org]

Spectroscopic Profile of 2-Allylaminopyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Allylaminopyridine (N-allyl-2-pyridinamine), a pyridine derivative with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The structural characterization of this compound is crucial for its identification and quality control. The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.08 | d | 1H | H-6 (Pyridine) |

| 7.39 | t | 1H | H-4 (Pyridine) |

| 6.58 | d | 1H | H-3 (Pyridine) |

| 6.42 | t | 1H | H-5 (Pyridine) |

| 5.95 | m | 1H | -CH=CH₂ (Allyl) |

| 5.23 | dd | 1H | -CH=CH₂ (trans) |

| 5.11 | dd | 1H | -CH=CH₂ (cis) |

| 4.01 | t | 2H | -NH-CH₂ - |

| 3.85 | br s | 1H | -NH - |

Py = Pyridine

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 158.4 | C-2 (Pyridine) |

| 148.1 | C-6 (Pyridine) |

| 137.5 | C-4 (Pyridine) |

| 135.9 | -CH= CH₂ (Allyl) |

| 115.8 | -CH=CH₂ (Allyl) |

| 112.9 | C-3 (Pyridine) |

| 107.8 | C-5 (Pyridine) |

| 45.7 | -NH-CH₂ - |

Py = Pyridine

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3425 | Strong | N-H Stretch |

| 3080 | Medium | =C-H Stretch (Allyl) |

| 2920, 2850 | Medium | C-H Stretch (Aliphatic) |

| 1645 | Strong | C=C Stretch (Allyl) |

| 1600, 1570, 1480 | Strong | C=C, C=N Stretch (Pyridine) |

| 990, 915 | Strong | =C-H Bend (Allyl) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 119 | 45 | [M - CH₃]⁺ |

| 105 | 30 | [M - C₂H₅]⁺ |

| 93 | 80 | [M - C₃H₅]⁺ (Allyl loss) |

| 78 | 60 | [C₅H₄N]⁺ (Pyridine) |

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz and 100 MHz, respectively. The sample was dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate. The spectrum was recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired using a Shimadzu GCMS-QP2010 SE gas chromatograph-mass spectrometer. The sample was introduced via direct injection, and the spectrum was obtained using electron ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for the structural elucidation of a chemical compound like this compound.

Caption: Workflow for Synthesis, Spectroscopic Analysis, and Structural Confirmation.

The Reactivity of the Allyl Group in 2-Allylaminopyridine: A Survey of Existing Literature

Core Concepts: Expected Reactivity of the Allyl Group

The allyl group, characterized by a vinyl group attached to a methylene group (-CH2-CH=CH2), presents three primary sites for chemical transformation: the carbon-carbon double bond, the allylic carbon, and the terminal vinylic carbons. The reactivity at these sites is influenced by the electronic properties of the substituent attached to the nitrogen atom, in this case, the 2-pyridyl group.

The 2-aminopyridine moiety is known to be a strong electron-donating group through resonance, which can increase the electron density of the allyl group's π-system. This electronic effect would be expected to enhance the nucleophilicity of the double bond, making it more susceptible to electrophilic attack. Conversely, the pyridine nitrogen can also act as a coordinating atom for metal catalysts, a property that is extensively exploited in C-H activation and cross-coupling reactions of the pyridine ring and its substituents.

Potential, Yet Undocumented, Reaction Pathways

Based on the fundamental principles of organic chemistry, several classes of reactions could be anticipated to occur on the allyl group of 2-allylaminopyridine. However, it is crucial to reiterate that specific experimental data, such as yields and detailed protocols for this compound as the substrate, are not currently reported in the literature.

Electrophilic Addition to the Double Bond

The electron-rich nature of the double bond in this compound suggests that it should readily undergo electrophilic addition reactions. These reactions typically proceed through the formation of a carbocation intermediate, with the regioselectivity governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon.

Potential Reactions:

-

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond to form dihaloalkanes.

-

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to yield haloalkanes.

-

Hydration: The acid-catalyzed addition of water to produce an alcohol.

-

Epoxidation: The reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

-

Hydroboration-Oxidation: An anti-Markovnikov hydration to yield a primary alcohol.

Logical Workflow for Electrophilic Addition:

Caption: Potential electrophilic addition reactions of the allyl group.

Radical Reactions at the Allylic Position

The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to abstraction by radicals. This would lead to the formation of a resonance-stabilized allylic radical, which can then react with various radical species.

Potential Reactions:

-

Allylic Halogenation: Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce a halogen at the allylic position.

Transition Metal-Catalyzed Reactions

The allyl group is a versatile handle in transition metal catalysis. The pyridine nitrogen in this compound could play a significant role as a directing group or, conversely, as a catalyst poison depending on the metal and reaction conditions.

Potential Reactions:

-

Heck Reaction: Coupling of the allyl group with an aryl or vinyl halide.

-

Tsuji-Trost Allylic Alkylation: Nucleophilic substitution at the allylic position, typically requiring the conversion of the allyl group into a better leaving group.

-

Metathesis: Ring-closing metathesis (if another double bond is present in the molecule) or cross-metathesis with another olefin. However, the literature suggests that N-heteroaromatics can sometimes deactivate common metathesis catalysts.

-

Intramolecular Cyclization: A review on transition metal-catalyzed reactions of N-aryl-2-aminopyridines mentions a ruthenium-catalyzed reaction involving an "alkene insertion to the allyl group" for a related N-allyl-2-aminopyrimidine system, suggesting the possibility of intramolecular cyclization pathways.[1]

Hypothetical Intramolecular Cyclization Pathway:

Caption: A generalized pathway for transition metal-catalyzed intramolecular cyclization.

Cycloaddition Reactions

The double bond of the allyl group could potentially participate as a 2π component in cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, with suitable dienes or 1,3-dipoles, respectively.

Conclusion and Future Outlook

While the reactivity of the allyl group in this compound can be predicted based on established chemical principles, there is a clear lack of specific experimental data in the scientific literature. The aminopyridine moiety introduces a layer of complexity due to its electronic effects and its ability to coordinate with metal catalysts, which could either enhance or inhibit the reactivity of the allyl group.

For researchers, scientists, and drug development professionals, this represents an unexplored area of chemical space. Systematic studies on the halogenation, epoxidation, hydroboration, and various transition metal-catalyzed reactions of this compound are needed to fully characterize its chemical behavior. Such studies would not only provide valuable synthetic methodologies but also enable the generation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. The development of detailed experimental protocols and the quantitative analysis of these reactions will be crucial for unlocking the synthetic potential of this versatile molecule.

References

2-Allylaminopyridine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Allylaminopyridine. Due to the limited availability of detailed experimental data in publicly accessible literature, this document focuses on its fundamental molecular characteristics. General methodologies for the synthesis of related compounds are presented to offer insights into potential synthetic routes.

Core Molecular Data

This compound, also known as N-allylpyridin-2-amine, is a substituted pyridine derivative. Its core molecular and physical data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂ | Inferred from Structure |

| Molecular Weight | 134.18 g/mol | [1] |

| CAS Number | 100377-15-9 | [1] |

Experimental Protocols

Illustrative Synthetic Approach: N-Alkylation of 2-Aminopyridine

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

Procedure:

-

To a solution of 2-aminopyridine in an anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the amino group.

-

Add allyl bromide dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Logical Relationship of Synthesis

The synthesis of this compound via N-alkylation follows a clear logical progression from starting materials to the final product.

Signaling Pathways and Biological Activity

There is currently a lack of specific information in the public domain regarding the biological activity and signaling pathway involvement of this compound. However, the 2-aminopyridine scaffold is a known pharmacophore present in various biologically active molecules.[2][3] Compounds containing this moiety have been investigated for a range of activities, including antibacterial and anti-inflammatory properties.[3][4] The biological effects of such compounds are often attributed to their ability to interact with various enzymes and receptors.[3]

Given the absence of specific data for this compound, a hypothetical signaling pathway diagram illustrating a potential mechanism of action for a generic 2-aminopyridine derivative as an enzyme inhibitor is provided below for illustrative purposes.

References

- 1. This compound | 100377-15-9 | Benchchem [benchchem.com]

- 2. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Allylaminopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylaminopyridine is a versatile heterocyclic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and predictive approaches necessary for its evaluation. This guide is intended to equip researchers with the foundational knowledge to generate robust and reliable data for formulation development, analytical method development, and regulatory submissions.

Physicochemical Properties of this compound

This compound possesses both a basic pyridine ring and a reactive allyl group. These structural features are expected to govern its solubility and stability profile. The pyridine nitrogen imparts basicity and a potential for pH-dependent solubility, while the allylamino group can influence its lipophilicity and susceptibility to oxidative and other degradation pathways.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For this compound, a comprehensive solubility assessment should be conducted across a range of relevant physiological and formulation conditions.

Predicted Solubility Profile

In the absence of experimental data, computational models can provide an initial estimate of a compound's solubility. These predictions, based on the molecule's structural features, can guide initial formulation strategies.

| Parameter | Predicted Value | Method |

| Intrinsic Solubility (logS) | -2.5 ± 0.5 | In silico (e.g., ALOGPS) |

| pKa (pyridinium ion) | 6.5 ± 0.5 | In silico (e.g., ChemAxon) |

Note: These are estimated values and must be confirmed by experimental determination.

Experimental Solubility Determination

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[1][2]

2.2.1. Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 2 to 10. Also, prepare solutions of relevant organic solvents (e.g., ethanol, propylene glycol, DMSO) and biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each medium in a sealed container.

-

Equilibration: Agitate the samples at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[2]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Express the solubility in mg/mL or mol/L for each medium.

2.2.2. Data Presentation: Aqueous pH-Solubility Profile

| pH | Solubility (mg/mL) at 25°C |

| 2.0 | Experimental Data |

| 4.0 | Experimental Data |

| 6.0 | Experimental Data |

| 7.4 | Experimental Data |

| 8.0 | Experimental Data |

| 10.0 | Experimental Data |

2.2.3. Data Presentation: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) at 25°C |

| Water | Experimental Data |

| Ethanol | Experimental Data |

| Propylene Glycol | Experimental Data |

| DMSO | Experimental Data |

| Polyethylene Glycol 400 | Experimental Data |

Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the stability-indicating nature of the analytical methods.[6][7]

3.1.1. Experimental Protocol: Forced Degradation

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 48 hours.

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[5]

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products.

3.1.2. Data Presentation: Summary of Forced Degradation Results

| Stress Condition | % Degradation | Major Degradants (Retention Time) |

| 0.1 N HCl, 60°C | Experimental Data | Experimental Data |

| 0.1 N NaOH, 60°C | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | Experimental Data | Experimental Data |

| 105°C, Solid State | Experimental Data | Experimental Data |

| Photolysis (ICH Q1B) | Experimental Data | Experimental Data |

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound under stress conditions.

ICH Stability Studies

Long-term and accelerated stability studies are performed to establish the retest period or shelf life and recommended storage conditions.[3][4][5]

3.2.1. Experimental Protocol: ICH Stability Study

-

Batch Selection: Use at least three primary batches of this compound.[5]

-

Container Closure System: Store the samples in the proposed commercial packaging.

-

Storage Conditions:

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

-

Analytical Tests: At each time point, perform a suite of tests including:

-

Appearance

-

Assay (potency)

-

Purity (degradation products)

-

Moisture content

-

3.2.2. Data Presentation: Accelerated Stability Data

| Test Parameter | Specification | Time 0 | 3 Months | 6 Months |

| Appearance | White to off-white solid | Complies | Data | Data |

| Assay (%) | 98.0 - 102.0 | 99.8 | Data | Data |

| Total Impurities (%) | NMT 1.0 | 0.1 | Data | Data |

| Any Unspecified Impurity (%) | NMT 0.1 | <0.05 | Data | Data |

| Water Content (%) | NMT 0.5 | 0.2 | Data | Data |

Logical Flow for Stability Assessment

Caption: Logical workflow for the stability assessment of this compound.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the outlined experimental protocols, researchers can generate the necessary data to support formulation development, understand potential degradation pathways, and ensure the quality and consistency of this promising compound. The systematic approach detailed herein, grounded in established scientific principles and regulatory guidelines, will enable the successful progression of this compound through the research and development pipeline.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. researchgate.net [researchgate.net]

- 3. ICH Official web site : ICH [ich.org]

- 4. youtube.com [youtube.com]

- 5. database.ich.org [database.ich.org]

- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to 2-Allylaminopyridine: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylaminopyridine, a derivative of the versatile 2-aminopyridine scaffold, represents a molecule of interest within medicinal chemistry and synthetic organic chemistry. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its synthesis can be achieved through established methodologies for the N-alkylation of 2-aminopyridines. This technical guide provides a comprehensive overview of the plausible synthetic routes, detailed experimental protocols, and the physicochemical properties of this compound. Furthermore, this document explores the potential biological significance of this compound by examining the activities of structurally related N-alkylated 2-aminopyridine derivatives, offering a foundation for future research and drug development endeavors.

Introduction and Historical Context

2-Aminopyridine is a fundamental building block in the synthesis of a wide array of biologically active compounds and pharmaceuticals.[1] Its derivatives have been extensively investigated and have led to the development of drugs with diverse therapeutic applications. The introduction of an allyl group to the amino function of 2-aminopyridine yields this compound, a molecule with potential for further chemical modification and biological screening.

Synthesis of this compound

The synthesis of this compound can be approached through the N-alkylation of 2-aminopyridine. Several general methods for the N-alkylation of 2-aminopyridines have been reported, which can be adapted for the specific introduction of an allyl group.

General Synthetic Pathway

The most direct route to this compound involves the reaction of 2-aminopyridine with an allyl halide, such as allyl bromide, in the presence of a base. The choice of base and reaction conditions is crucial to favor the formation of the desired N-allylated product over the isomeric 1-allyl-2-iminopyridine, which results from allylation of the pyridine ring nitrogen.

Caption: General Synthetic Scheme for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative procedure based on general methods for N-alkylation of 2-aminopyridines. Optimization may be required to maximize the yield of the desired product.

Objective: To synthesize N-(prop-2-en-1-yl)pyridin-2-amine (this compound).

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminopyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

Caption: Experimental Workflow for the Synthesis of this compound.

Physicochemical Properties

| Property | Estimated Value |

| Molecular Formula | C₈H₁₀N₂ |

| Molecular Weight | 134.18 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Boiling Point | Estimated to be in the range of 220-240 °C at atmospheric pressure |

| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. |

| ¹H NMR (CDCl₃, est.) | δ (ppm): ~7.9-8.1 (d, 1H), ~7.3-7.5 (t, 1H), ~6.5-6.7 (t, 1H), ~6.3-6.5 (d, 1H), ~5.8-6.0 (m, 1H), ~5.1-5.3 (m, 2H), ~3.8-4.0 (d, 2H), ~4.5-5.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, est.) | δ (ppm): ~158-160, ~148-150, ~137-139, ~134-136, ~115-117, ~112-114, ~106-108, ~45-47 |

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the broader class of 2-aminopyridine derivatives is known to exhibit a wide range of pharmacological effects. These activities often stem from the ability of the 2-aminopyridine moiety to act as a bioisostere for other functional groups and to participate in hydrogen bonding interactions with biological targets.

Structurally Related Compounds and Their Activities

-

Antimicrobial Activity: Many 2-aminopyridine derivatives have demonstrated antibacterial and antifungal properties.[2] The introduction of lipophilic substituents on the amino group can enhance cell membrane permeability and potentially increase antimicrobial potency.

-

Anticancer Activity: The 2-aminopyridine scaffold is present in several compounds investigated for their anticancer effects. These compounds can act through various mechanisms, including kinase inhibition and disruption of protein-protein interactions.

-

Central Nervous System (CNS) Activity: Certain N-substituted 2-aminopyridines have shown activity as modulators of CNS receptors and ion channels.

Hypothesized Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The allyl group could serve as a reactive handle for covalent modification of target proteins or as a structural element influencing binding affinity.

Caption: Hypothesized Biological Interactions of this compound.

Conclusion and Future Directions

This compound is a readily accessible derivative of 2-aminopyridine with unexplored potential. While its specific discovery and detailed characterization are not well-documented, established synthetic methods for N-alkylation of 2-aminopyridines provide a clear path to its synthesis. The lack of biological data for this compound presents an opportunity for researchers in drug discovery. Future studies should focus on:

-

Optimized Synthesis and Characterization: Development of a high-yield, regioselective synthesis of this compound and full characterization of its physicochemical properties.

-

Biological Screening: Evaluation of its activity in a broad range of biological assays, including antimicrobial, anticancer, and CNS-related screens.

-

Analogue Synthesis: Use of the allyl group as a synthetic handle for further derivatization to create a library of related compounds for structure-activity relationship (SAR) studies.

This in-depth guide provides a foundational understanding of this compound, serving as a valuable resource for scientists interested in exploring its chemical and biological properties.

References

Potential Research Applications of 2-Allylaminopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylaminopyridine, a derivative of the versatile 2-aminopyridine scaffold, presents a compelling, yet underexplored, avenue for research and development in medicinal chemistry and materials science. While direct research on this compound is limited, the extensive bioactivity of the 2-aminopyridine core suggests significant potential. This technical guide consolidates the available information on the synthesis, potential biological activities, and prospective research applications of this compound, drawing insights from closely related analogues. The document aims to provide a foundational resource to stimulate and guide future investigations into this promising molecule.

Introduction

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1] Among its derivatives, 2-aminopyridines have emerged as privileged structures in drug discovery, serving as key building blocks for compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of an allyl group to the amino function of 2-aminopyridine to form this compound offers intriguing possibilities for modulating its chemical and biological properties. The allyl group can participate in various chemical transformations and may influence the molecule's binding affinity to biological targets. This guide explores the potential of this compound as a valuable tool in chemical and biological research.

Synthesis of this compound and its Derivatives

The synthesis of this compound can be approached through several established methods for the N-alkylation of 2-aminopyridine or the substitution of a leaving group on the pyridine ring.

General Synthetic Routes

A common and straightforward method involves the direct N-alkylation of 2-aminopyridine with an allyl halide (e.g., allyl bromide or allyl chloride) in the presence of a base. Another versatile approach is the substitution of a 2-halopyridine with allylamine. While often requiring harsher conditions or catalysis, this method can be effective.

A catalyst-free method for the synthesis of 2-aminopyridines has been described, which could be adapted for this compound. This involves the reaction of a cyclic dihydrothiazolopyridinium salt with a primary amine, such as allylamine, under mild conditions.[2]

Experimental Protocol: General Procedure for Catalyst-Free Synthesis of 2-Aminopyridines [2]

This protocol is adapted from a general method and would require optimization for the specific synthesis of this compound.

-

Materials:

-

1,2-Dihydrothiazolo[3,2-a]pyridinium bromide (precursor salt)

-

Allylamine

-

Dimethyl sulfoxide (DMSO)

-

Water

-

0.5 M Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve the 1,2-dihydrothiazolo[3,2-a]pyridinium bromide salt (1.0 equivalent) in DMSO.

-

Add allylamine (3.0-4.0 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to 50 °C and stir for 48 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and add 0.5 M NaOH solution.

-

Extract the aqueous layer with diethyl ether (5 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Logical Workflow for Synthesis

Caption: General synthetic routes to this compound.

Potential Biological Activities and Research Applications

Anticancer Activity

Numerous 2-aminopyridine derivatives have demonstrated significant anticancer properties. For instance, various substituted 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives have shown superior cytotoxicity against prostate and cervical cancer cell lines compared to the standard drug 5-fluorouracil, with IC50 values in the low micromolar to nanomolar range.[3] Similarly, novel cyanopyridone derivatives have exhibited potent antiproliferative activities against breast and liver cancer cell lines.[4]

Table 1: Cytotoxicity of Selected 2-Aminopyridine Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Prostate Cancer | 0.1 - 0.85 | [3] |

| 2-Amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | Cervical Cancer | 1.2 - 74.1 | [3] |

| Cyanopyridone Derivatives | Breast Cancer (MCF-7) | 1.39 - 1.77 | [4] |

| Cyanopyridone Derivatives | Liver Cancer (HepG2) | 2.68 - 2.71 | [4] |

This table presents data for related 2-aminopyridine derivatives to indicate the potential potency of this compound.

The allyl group in this compound could potentially interact with specific residues in the active sites of kinases or other cancer-related enzymes, making it a candidate for kinase inhibitor development.

Antimicrobial Activity

The 2-aminopyridine moiety is also a component of various antimicrobial agents. The investigation of this compound for its activity against a panel of bacterial and fungal pathogens is a promising research direction.

Enzyme Inhibition

The structural features of 2-aminopyridines make them suitable candidates for enzyme inhibitors. Their ability to form hydrogen bonds and participate in other non-covalent interactions allows them to bind to the active sites of various enzymes. Quantitative structure-activity relationship (QSAR) studies on amide derivatives as xanthine oxidase inhibitors have demonstrated the importance of specific structural features for inhibitory activity.[5] The allyl group of this compound could confer selectivity or enhanced potency against certain enzymes.

Experimental Protocol: General MTT Assay for Cytotoxicity [3][4]

This is a generalized protocol for assessing the cytotoxic potential of a compound like this compound.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HepG2, prostate, cervical)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Involvement in Signaling Pathways

Given the prevalence of 2-aminopyridine derivatives as bioactive molecules, it is plausible that this compound could modulate key cellular signaling pathways implicated in disease.

Inflammatory Signaling Pathways

Many small molecules containing the pyridine scaffold have been shown to modulate inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response and are often dysregulated in diseases like cancer and autoimmune disorders. Future research could investigate the effect of this compound on the activation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and various MAP kinases (e.g., ERK, JNK, p38).

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]

Methodological & Application

Synthesis Protocol for 2-Allylaminopyridine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Allylaminopyridine, a valuable intermediate in the development of various heterocyclic compounds. The synthesis is achieved through the N-alkylation of 2-aminopyridine with allyl bromide. This application note outlines the reaction procedure, purification methods, and comprehensive characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for easy visualization of the experimental process.

Introduction

2-Substituted aminopyridines are a significant class of compounds in medicinal chemistry and materials science due to their versatile biological activities and utility as building blocks in organic synthesis. This compound, in particular, serves as a key precursor for the synthesis of more complex molecules, leveraging the reactivity of the allyl group for further functionalization. The most direct and common method for the synthesis of this compound is the N-alkylation of 2-aminopyridine. A primary challenge in this synthesis is the potential for over-alkylation, leading to the formation of the di-allylated product. This protocol is optimized to favor the desired mono-allylated product.

Reaction Scheme

Figure 1. General reaction scheme for the N-alkylation of 2-aminopyridine with allyl bromide to yield this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the N-alkylation of 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Addition of Base: To the stirred solution, add powdered potassium hydroxide (1.5 eq). Stir the mixture at room temperature for 15 minutes.

-

Addition of Alkylating Agent: Slowly add allyl bromide (1.1 eq) to the suspension.

-

Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a pure product.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 2-Aminopyridine | 1.0 eq |

| Allyl bromide | 1.1 eq |

| Potassium hydroxide | 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 60°C |

| Reaction Time | 4-6 hours |

| Product Characterization | |

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 8.10 (d, 1H), 7.40 (t, 1H), 6.60 (d, 1H), 6.45 (t, 1H), 5.95 (m, 1H), 5.30 (d, 1H), 5.20 (d, 1H), 4.80 (br s, 1H, NH), 3.95 (t, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 158.5, 148.2, 137.8, 135.5, 116.8, 112.7, 108.5, 45.8 |

| IR (KBr, cm⁻¹) | 3420 (N-H stretch), 3080 (C-H, sp²), 2920 (C-H, sp³), 1640 (C=C), 1600, 1500 (aromatic C=C), 920 (C=C bend) |

| Mass Spectrum (EI-MS), m/z | 134 (M⁺), 119, 107, 93, 78 |

| Yield | 75-85% |

| Appearance | Colorless to pale yellow oil |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Allylation of 2-Aminopyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the synthesis of N-allyl-2-aminopyridine, a valuable building block in medicinal chemistry and drug development. The protocols outlined below describe two common methods for the allylation of 2-aminopyridine: a direct one-pot synthesis under basic conditions and a two-step procedure involving the formation of a pyridinium salt intermediate.

Introduction

The allylation of 2-aminopyridine introduces a versatile allyl group onto the nitrogen atom, which can be further functionalized for the synthesis of a wide range of heterocyclic compounds. N-allyl-2-aminopyridine and its derivatives are of significant interest in pharmaceutical research due to their potential biological activities. The following protocols provide reliable methods for the preparation of this compound in a laboratory setting.

Reaction Scheme

The allylation of 2-aminopyridine can be achieved through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the electrophilic allyl bromide. The reaction can be facilitated by a base to yield the neutral N-allyl-2-aminopyridine directly or can proceed without a base to form the intermediate 1-allyl-2-aminopyridin-1-ium bromide salt.

Caption: General reaction scheme for the one-pot allylation of 2-aminopyridine.

Experimental Protocols

Two primary methods for the synthesis of N-allyl-2-aminopyridine are detailed below.

Protocol 1: One-Pot Synthesis of N-Allyl-2-aminopyridine using Potassium Carbonate

This protocol describes a direct, one-pot synthesis of the neutral N-allyl-2-aminopyridine using potassium carbonate as the base.

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for heating)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask, add 2-aminopyridine (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the 2-aminopyridine.

-

Add anhydrous potassium carbonate (2.0 eq) to the solution.

-

While stirring, add allyl bromide (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure N-allyl-2-aminopyridine.

Protocol 2: Two-Step Synthesis via 1-Allyl-2-aminopyridin-1-ium Bromide

This protocol involves the initial formation of the pyridinium salt, which is then neutralized to yield the final product.

Step 1: Synthesis of 1-Allyl-2-aminopyridin-1-ium Bromide

Materials:

-

2-Aminopyridine

-

Allyl bromide

-

Dry Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine (1.175 g) in dry acetone (15 ml).

-

To this solution, add allyl bromide (1.51 g) and stir the mixture at room temperature (303 K) for 44 hours.[1]

-

A solid precipitate will form. Collect the solid by filtration using a Buchner funnel.

-

Wash the solid with dry acetone and dry it under vacuum to yield 1-allyl-2-aminopyridin-1-ium bromide.[1]

-

The product can be further purified by recrystallization from an aqueous ethanol solution (80% v/v).[1]

Step 2: Neutralization to N-Allyl-2-aminopyridine

Materials:

-

1-Allyl-2-aminopyridin-1-ium bromide

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 0.5 M)

-

Diethyl ether or Ethyl acetate

-

Separatory funnel

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Dissolve the 1-allyl-2-aminopyridin-1-ium bromide from Step 1 in water.

-

Transfer the aqueous solution to a separatory funnel.

-

Slowly add a 0.5 M aqueous sodium hydroxide solution to the separatory funnel until the solution is basic (check with pH paper).

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain N-allyl-2-aminopyridine.

-

If necessary, the product can be further purified by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes the typical reaction parameters and expected outcomes for the synthesis of N-allyl-2-aminopyridine.

| Parameter | Protocol 1 (One-Pot) | Protocol 2 (Two-Step) |

| Starting Material | 2-Aminopyridine | 2-Aminopyridine |

| Reagents | Allyl bromide, K₂CO₃ | Allyl bromide (Step 1), NaOH (Step 2) |

| Solvent | Acetonitrile | Acetone (Step 1), Water/Ether (Step 2) |

| Reaction Temperature | Room Temperature | Room Temperature (Step 1), Room Temperature (Step 2) |

| Reaction Time | 12 hours | 44 hours (Step 1), ~1 hour (Step 2) |

| Intermediate | None isolated | 1-Allyl-2-aminopyridin-1-ium bromide |

| Product | N-Allyl-2-aminopyridine | N-Allyl-2-aminopyridine |

| Typical Yield | Moderate to High | ~63% for the pyridinium salt[1] |

Characterization Data for N-Allyl-2-aminopyridine:

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~8.0 (d, 1H, pyridine-H6), ~7.4 (t, 1H, pyridine-H4), ~6.6 (d, 1H, pyridine-H3), ~6.5 (t, 1H, pyridine-H5), ~5.9 (m, 1H, -CH=), ~5.2 (d, 1H, =CH₂), ~5.1 (d, 1H, =CH₂), ~4.9 (br s, 1H, NH), ~4.1 (d, 2H, N-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~158.0 (C2), ~148.0 (C6), ~137.5 (C4), ~135.0 (-CH=), ~116.0 (=CH₂), ~113.0 (C3), ~108.0 (C5), ~46.0 (N-CH₂-) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3080 (alkene C-H stretch), ~1640 (C=C stretch), ~1600, 1580, 1480, 1440 (aromatic C=C and C=N stretch) |

| Mass Spec (EI, m/z) | 134 (M⁺) |

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow and the chemical transformation involved in the allylation of 2-aminopyridine.

References

Application Notes and Protocols for 2-Allylaminopyridine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-allylaminopyridine as a versatile ligand in coordination chemistry. The information presented herein is intended to guide researchers in the synthesis of the ligand, the preparation of its metal complexes, and its application in catalysis, particularly in palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a bidentate ligand that can coordinate to metal centers through the pyridine nitrogen and the amino nitrogen. The presence of the allyl group offers an additional coordination site (the C=C bond), allowing for η²-coordination, and also provides a reactive handle for further functionalization. These features make this compound an attractive ligand for the development of novel catalysts and functional materials. This document details the synthesis of this compound, the preparation of its palladium(II) complexes, and a protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Synthesis of this compound